molecular formula C19H23N5 B14970310 4-methyl-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

4-methyl-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

Cat. No.: B14970310
M. Wt: 321.4 g/mol
InChI Key: DTYYWWROUVLSSX-UHFFFAOYSA-N
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Description

4-METHYL-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE is a complex organic compound with a unique structure that includes a tetrazole ring, a methylphenyl group, and an aniline moiety

Preparation Methods

The synthesis of 4-METHYL-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Methylphenyl Group:

    Coupling with Aniline: The final step involves coupling the intermediate product with aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

4-METHYL-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tetrazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, especially under basic conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

4-METHYL-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-METHYL-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and aniline moiety are key functional groups that enable the compound to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-METHYL-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE can be compared with other similar compounds, such as:

    4-Methylphenethylamine: This compound shares the methylphenyl group but lacks the tetrazole ring and aniline moiety, resulting in different chemical properties and applications.

    Tetrazole Derivatives: Compounds with a tetrazole ring, such as certain pharmaceuticals, can be compared to highlight the unique properties imparted by the additional functional groups in 4-METHYL-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE.

Properties

Molecular Formula

C19H23N5

Molecular Weight

321.4 g/mol

IUPAC Name

4-methyl-N-[2-[1-(3-methylphenyl)tetrazol-5-yl]butan-2-yl]aniline

InChI

InChI=1S/C19H23N5/c1-5-19(4,20-16-11-9-14(2)10-12-16)18-21-22-23-24(18)17-8-6-7-15(3)13-17/h6-13,20H,5H2,1-4H3

InChI Key

DTYYWWROUVLSSX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=CC(=C2)C)NC3=CC=C(C=C3)C

Origin of Product

United States

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